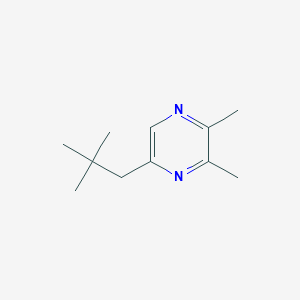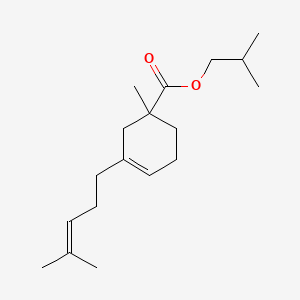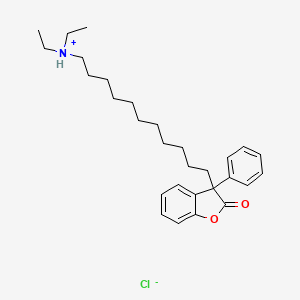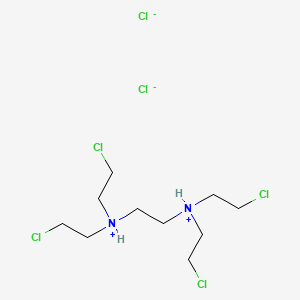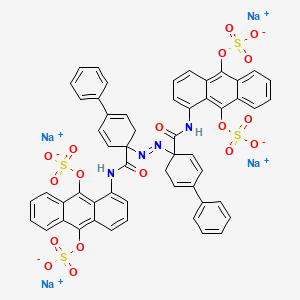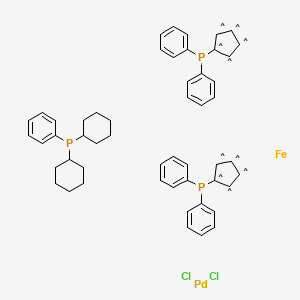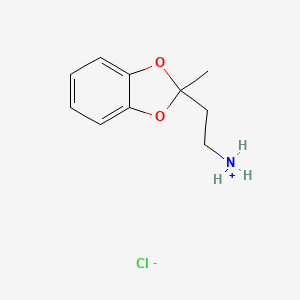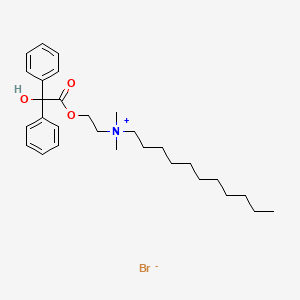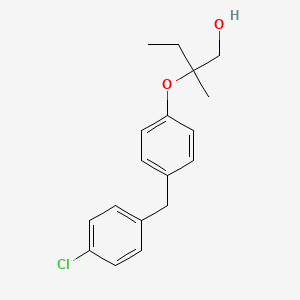
2-(4-(4-Chlorobenzyl)phenoxy)-2-methylbutanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutan-1-ol is an organic compound with a complex structure that includes a chlorinated phenyl group, a phenoxy group, and a butanol moiety
Méthodes De Préparation
The synthesis of 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with 4-hydroxybenzyl alcohol in the presence of a base to form the intermediate 4-[(4-chlorophenyl)methyl]phenol. This intermediate is then reacted with 2-methyl-2-butanol under acidic conditions to yield the final product .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a corresponding alcohol or alkane using reducing agents like lithium aluminum hydride.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from -10°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted phenols, alcohols, and ketones .
Applications De Recherche Scientifique
2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes involved in oxidative stress and inflammation, such as peroxisome proliferator-activated receptors (PPARs). This interaction can lead to changes in gene expression and cellular function, ultimately exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutan-1-ol can be compared with other similar compounds, such as:
Fenofibric acid: A hypolipidemic agent used to treat high cholesterol levels.
4-chlorophenyl methyl sulfide: A compound with similar structural features but different chemical properties and applications.
Phenoxy acetamide derivatives: Compounds with similar phenoxy groups but different biological activities and uses
Propriétés
Numéro CAS |
71548-83-9 |
|---|---|
Formule moléculaire |
C18H21ClO2 |
Poids moléculaire |
304.8 g/mol |
Nom IUPAC |
2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutan-1-ol |
InChI |
InChI=1S/C18H21ClO2/c1-3-18(2,13-20)21-17-10-6-15(7-11-17)12-14-4-8-16(19)9-5-14/h4-11,20H,3,12-13H2,1-2H3 |
Clé InChI |
BXBGQFBBRUPVQE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CO)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


